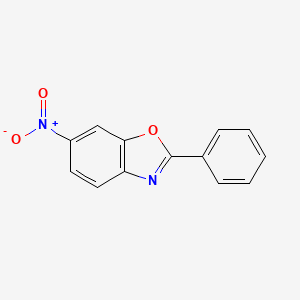

6-Nitro-2-phenyl-1,3-benzoxazole

Descripción general

Descripción

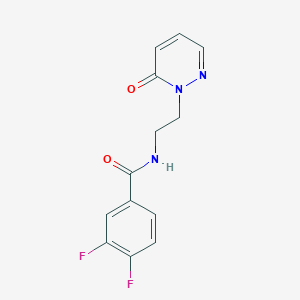

6-Nitro-2-phenyl-1,3-benzoxazole is a molecular compound with the formula C13H8N2O3 . It is a member of the benzoxazole family, which is a group of heteroarenes that are widely used in medicinal, pharmaceutical, and industrial areas . This compound is available from multiple suppliers .

Synthesis Analysis

Benzoxazoles, including this compound, can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole have been developed, using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, one intermediate was synthesized by condensation reaction of 2-amino-5-nitro benzoic acid with an equimolar amount of benzoyl chloride .Molecular Structure Analysis

The structure of this compound comprises an aryl ring fused to an oxazole moiety . The parent benzoxazole scaffold is planar and is present in a wide range of natural products, pharmaceuticals, and functional materials .Aplicaciones Científicas De Investigación

Antitumor Evaluation

Research has explored the synthesis of novel derivatives of 6-amino-2-phenylbenzothiazoles, including 6-Nitro-2-(substituted-phenyl)benzothiazoles, for their potential antitumor properties. These compounds were tested against various malignant human cell lines and found to exert cytostatic activities, indicating their potential in cancer treatment research (Racané et al., 2006).

Antimicrobial Evaluation

6-Nitro-2-phenyl-1,3-benzoxazole derivatives have been synthesized and evaluated for antimicrobial activities. These compounds showed a broad spectrum of activity against various microorganisms, including Mycobacterium tuberculosis, indicating their potential as antimicrobial agents (Ertan-Bolelli et al., 2016).

Non-Linear Optical Properties

The molecular structures of certain isomeric benzoxazoles, including 6-nitro-2-benzoxazolyl derivatives, have been reported to be of interest for non-linear optics. This suggests potential applications in the field of optical materials and technology (Centore et al., 1996).

DNA Topoisomerase II Inhibitory Activity

Some benzoxazole derivatives, including this compound, have been tested for their inhibitory activity against eukaryotic DNA topoisomerase II. These compounds showed significant inhibitory activity, suggesting their potential use in cancer therapy (Pınar et al., 2004).

Electronic Properties and Chemical Reactivity

A theoretical study on the electronic and intrinsic chemical reactivity properties of organic compounds derived from 1,3-Benzoxazole, including this compound, provides insights into the design of new materials for various applications such as biomarkers and solar cells (Rivera et al., 2020).

Anthelmintic Activity

Novel 5-nitro-1,3-benzoxazole derivatives have been synthesized and evaluated for their anthelmintic activities. Molecular docking studies suggest these compounds could be effective inhibitors of β-tubulin in parasites (Satyendra et al., 2015).

Visceral Leishmaniasis Treatment

6-Nitro-2,3-dihydroimidazo[2,1-b][1,3]oxazole derivatives, related to benzoxazoles, have been repositioned for the treatment of neglected tropical diseases, particularly visceral leishmaniasis, indicating a potential new therapeutic application (Thompson et al., 2016).

Mecanismo De Acción

While the specific mechanism of action for 6-Nitro-2-phenyl-1,3-benzoxazole is not explicitly mentioned in the literature, benzoxazoles in general have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antioxidant, and anti-inflammatory effects . These activities are likely due to the ability of the benzoxazole scaffold to interact efficiently with biological targets .

Direcciones Futuras

Benzoxazoles, including 6-Nitro-2-phenyl-1,3-benzoxazole, continue to play an essential role in drug development . There is an increased demand to develop newer antimicrobial agents and chemotherapeutics to treat cancer . Therefore, the synthesis and evaluation of benzoxazole derivatives for their pharmacological activities is a promising area of research .

Propiedades

IUPAC Name |

6-nitro-2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O3/c16-15(17)10-6-7-11-12(8-10)18-13(14-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJKXHHUESVOBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401319973 | |

| Record name | 6-nitro-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.4 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24803358 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

3164-28-1 | |

| Record name | 6-nitro-2-phenyl-1,3-benzoxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401319973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(2-methylsulfanylphenyl)methanone](/img/structure/B2766024.png)

![1-[4-(Difluoromethoxy)phenyl]ethanol](/img/structure/B2766025.png)

![4-(2-(4-chlorophenyl)-2-oxoethyl)-2-(3,5-dimethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2766026.png)

![2-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-N,N-diethylquinoxaline-6-sulfonamide](/img/structure/B2766027.png)

![2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-phenethylacetamide](/img/structure/B2766029.png)

![(Butan-2-YL)[3-(3-chlorophenoxy)-2-hydroxypropyl]amine](/img/structure/B2766032.png)

![6-(furan-2-ylmethyl)-4-(4-propoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2766034.png)

![3-Ethylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B2766037.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2766038.png)

![8-(3-Methylphenyl)-13-(prop-2-en-1-yl)-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2766043.png)